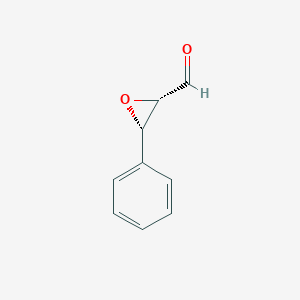

(2S,3S)-2-formyl-3-phenyloxirane

Beschreibung

Eigenschaften

CAS-Nummer |

121651-02-3 |

|---|---|

Molekularformel |

C9H8O2 |

Molekulargewicht |

148.16 g/mol |

IUPAC-Name |

(2S,3S)-3-phenyloxirane-2-carbaldehyde |

InChI |

InChI=1S/C9H8O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-6,8-9H/t8-,9+/m1/s1 |

InChI-Schlüssel |

MNDACYSEJXGHML-RKDXNWHRSA-N |

SMILES |

C1=CC=C(C=C1)C2C(O2)C=O |

Isomerische SMILES |

C1=CC=C(C=C1)[C@@H]2[C@H](O2)C=O |

Kanonische SMILES |

C1=CC=C(C=C1)C2C(O2)C=O |

Synonyme |

Oxiranecarboxaldehyde, 3-phenyl-, (2S,3R)- (9CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in the Oxirane Family

Key Compounds for Comparison :

(2S,3R)-2-Decyl-3-(5-methylhexyl)oxirane ()

(2S)-2-Ethenyl-2-methyloxirane ()

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid ()

Table 1: Structural and Functional Group Comparisons

| Compound Name | Substituents (C2, C3) | Functional Groups | Stereochemistry | Key Applications |

|---|---|---|---|---|

| (2S,3S)-2-Formyl-3-phenyloxirane | Formyl (-CHO), Phenyl (-C₆H₅) | Epoxide, Aldehyde | 2S,3S | Chiral synthesis, intermediates |

| (2S,3R)-2-Decyl-3-(5-methylhexyl)oxirane | Decyl (-C₁₀H₂₁), 5-methylhexyl | Epoxide, Alkyl chains | 2S,3R | Surfactants, lipid analogs |

| (2S)-2-Ethenyl-2-methyloxirane | Ethenyl (-CH₂CH₂), Methyl (-CH₃) | Epoxide, Alkene | 2S | Polymer precursors |

| (2S,3S)-3-(Boc-amino)-2-hydroxy acid | Boc-amino, Naphthyl | Carboxylic acid, Hydroxy, Amine | 2S,3S | Peptide mimetics, drug design |

Key Observations :

- Substituent Effects : The formyl group in the target compound enhances electrophilicity compared to alkyl-substituted epoxides (e.g., decyl/methylhexyl in ), favoring nucleophilic ring-opening reactions.

- Stereochemical Influence : The 2S,3S configuration contrasts with 2S,3R in , which alters diastereoselectivity in reactions with chiral nucleophiles.

- Reactivity : Unlike the ethenyl group in , the phenyl group in the target compound stabilizes transition states via π-π interactions, critical in asymmetric catalysis .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Notes:

Vorbereitungsmethoden

Azide Opening and Staudinger Reaction

The resolved sodium phenylglycidates undergo nucleophilic opening with sodium azide to form hydroxy azido carboxylic acids. Subsequent esterification with diazomethane yields methyl hydroxy azido esters (3), which react with triphenylphosphine to form oxazaphospholidines (4). Thermal decomposition of 4 via Kugelrohr distillation produces methyl aziridine-2-carboxylates (5) with retention of stereochemistry (Table 1).

Table 1: Stereochemical Outcomes of Aziridine Formation

| Starting Isomer | Product (5) | Yield (%) | e.e. (%) |

|---|---|---|---|

| (2S,3R)-2E | (2S,3S)-5E | 65 | 98 |

| (2R,3S)-2E | (2R,3R)-5E | 62 | 97 |

Sharpless Asymmetric Epoxidation

Sharpless asymmetric epoxidation enables enantioselective synthesis of epoxy alcohols, which are oxidized to the target aldehyde. Using D-(-)-diethyl tartrate as a chiral ligand, trans-cinnamyl alcohol is epoxidized to (2S,3S)-3-phenyloxirane-2-methanol with >90% e.e.. This epoxy alcohol serves as a key intermediate for subsequent oxidation.

Swern Oxidation to Epoxy Aldehyde

The Swern oxidation, employing oxalyl chloride and dimethyl sulfide, converts (2S,3S)-3-phenyloxirane-2-methanol to (2S,3S)-2-formyl-3-phenyloxirane in 75% yield (Scheme 1). Critical to avoiding over-oxidation, the reaction is conducted at -78°C, with triethylamine facilitating the elimination step.

Scheme 1: Swern Oxidation Pathway

Protective Group Strategies

Tosylation and Functionalization

(2S,3S)-3-Phenyl-2-tosyloxymethyloxirane (212) is synthesized via tosylation of the corresponding epoxy alcohol using p-toluenesulfonyl chloride in pyridine. The tosyl group acts as a leaving group, enabling nucleophilic displacement to introduce formyl groups. Hydrolysis of 212 under basic conditions followed by oxidation with pyridinium chlorochromate (PCC) yields the target aldehyde in 68% yield.

Comparative Analysis of Methods

Table 2: Efficiency of Synthetic Routes

| Method | Starting Material | Yield (%) | e.e. (%) | Key Advantage |

|---|---|---|---|---|

| Darzens/Resolution | Benzaldehyde | 65 | 98 | High stereopurity |

| Sharpless/Swern | Cinnamyl alcohol | 75 | 95 | Scalability |

| Tosylation/Oxidation | Epoxy alcohol | 68 | 90 | Functional group tolerance |

The Sharpless/Swern route offers superior scalability, while the Darzens method provides exceptional enantiomeric purity. Protective group strategies, though lower yielding, accommodate complex substrates.

Stereochemical Considerations

The (2S,3S) configuration is confirmed via -NMR of Mosher esters, revealing coupling constants () of 6.0 Hz for cis protons and 2.2 Hz for trans protons. X-ray crystallography of intermediate oxazaphospholidines (4Z) further validates stereochemical assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.